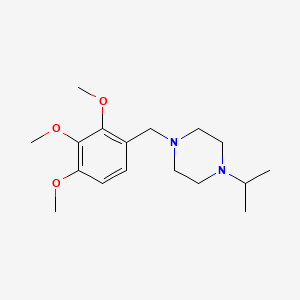![molecular formula C12H11FN2OS B5887356 N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B5887356.png)
N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]acetamide, also known as FMA, is a chemical compound with potential applications in scientific research. FMA is a thiazole derivative and has been shown to exhibit various biological activities, including anti-inflammatory and anti-tumor effects.
Mecanismo De Acción
The mechanism of action of N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. This compound has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme involved in cell signaling and proliferation. Additionally, this compound has been shown to activate AMP-activated protein kinase (AMPK), an enzyme involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-diabetic effects. This compound has been shown to reduce the production of inflammatory cytokines and prostaglandins, which are involved in the pathogenesis of various inflammatory diseases. This compound has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]acetamide has several advantages for lab experiments, including its low toxicity and high solubility in organic solvents. This compound is also relatively easy to synthesize and purify, making it a cost-effective compound for research purposes. However, this compound has some limitations for lab experiments, including its limited stability in aqueous solutions and its potential for oxidation and degradation under certain conditions.
Direcciones Futuras
There are several future directions for research on N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]acetamide. One direction is to further investigate the mechanism of action of this compound, particularly its interactions with enzymes and signaling pathways. Another direction is to explore the potential therapeutic applications of this compound in the treatment of other diseases, such as neurodegenerative disorders and cardiovascular diseases. Additionally, future research could focus on the development of this compound analogs with improved potency and selectivity for specific targets.
Métodos De Síntesis
The synthesis of N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]acetamide involves the reaction of 2-amino-4-(4-fluorophenyl)-5-methylthiazole with acetic anhydride. The reaction is catalyzed by sulfuric acid and results in the formation of this compound as a white crystalline solid. The purity of this compound can be improved by recrystallization from ethanol or ethyl acetate.
Aplicaciones Científicas De Investigación
N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]acetamide has been shown to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic effects. This compound has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been studied for its potential use in the treatment of inflammation and diabetes, as it has been shown to reduce inflammation and improve glucose tolerance in animal models.
Propiedades
IUPAC Name |
N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2OS/c1-7-11(9-3-5-10(13)6-4-9)15-12(17-7)14-8(2)16/h3-6H,1-2H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBZFTPRMTSJSKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-5-methoxy-2-[3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone](/img/structure/B5887278.png)
![methyl 4-[(4-methyl-3-nitrobenzoyl)amino]benzoate](/img/structure/B5887282.png)
![4-chloro-2-[(2-ethylbutanoyl)amino]benzoic acid](/img/structure/B5887288.png)
![N-{[(2-ethyl-2H-tetrazol-5-yl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5887290.png)

![2-(2,4-dimethylphenyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5887308.png)
![N-{[(3-cyanophenyl)amino]carbonothioyl}acetamide](/img/structure/B5887310.png)

![2-{[3-(2-furyl)acryloyl]amino}benzoic acid](/img/structure/B5887331.png)

![N-[3-(aminocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]-N'-(3-methylbutyl)ethanediamide](/img/structure/B5887341.png)

![N-(3-fluorophenyl)-2-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5887351.png)
![3-(2-furylmethyl)-4-imino-1,3,4,5,6,7-hexahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-one](/img/structure/B5887381.png)